molecular formula C22H20ClN5O3S B14986107 4-(acetylamino)-N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

4-(acetylamino)-N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B14986107
M. Wt: 469.9 g/mol
InChI Key: ZJFCOBPZJHOAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(acetylamino)-N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylamino group, a chloromethylphenyl group, and a thiadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core thiadiazole ring, followed by the introduction of the pyrrolidinone and chloromethylphenyl groups. The final step involves the acetylation of the amino group.

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of Pyrrolidinone Group: The pyrrolidinone group can be introduced via a condensation reaction with a suitable ketone.

    Chloromethylphenyl Group Addition: The chloromethylphenyl group can be added through a nucleophilic substitution reaction.

    Acetylation: The final step involves acetylation of the amino group using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to substitute the chloromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(acetylamino)-N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(acetylamino)-N-(3-chloro-2-methylphenyl)benzamide
  • N-(3-(acetylamino)phenyl)-2-chloro-4-nitrobenzamide
  • N-(4-(acetylamino)phenyl)-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

Uniqueness

Compared to similar compounds, 4-(acetylamino)-N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide stands out due to its unique combination of functional groups. The presence of the thiadiazole ring and the pyrrolidinone group provides additional sites for chemical modification and enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C22H20ClN5O3S

Molecular Weight

469.9 g/mol

IUPAC Name

4-acetamido-N-[5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C22H20ClN5O3S/c1-12-3-8-17(10-18(12)23)28-11-15(9-19(28)30)21-26-27-22(32-21)25-20(31)14-4-6-16(7-5-14)24-13(2)29/h3-8,10,15H,9,11H2,1-2H3,(H,24,29)(H,25,27,31)

InChI Key

ZJFCOBPZJHOAIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)NC(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.